H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2
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Overview
Description
The compound H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (DL-Met) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-Leu) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides (e.g., EDC) and coupling reagents (e.g., HOBt) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for tissue engineering.
Industry: Utilized in the development of biomaterials and bioadhesives.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2 depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, modulating signaling pathways and cellular responses. The presence of both D- and L- enantiomers can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ala-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2
- H-DL-Asp-DL-Thr-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2
- H-DL-Asp-DL-Ser-DL-Tyr-DL-Val-bAla-DL-Leu-DL-Met-NH2
Uniqueness
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-bAla-DL-Leu-DL-Met-NH2: is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. The inclusion of both D- and L- enantiomers may enhance its stability and resistance to enzymatic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPSJOMUQBPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N8O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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